molecular formula C8H7IN2O2 B1388667 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1228666-16-7

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1388667
CAS No.: 1228666-16-7
M. Wt: 290.06 g/mol
InChI Key: MPLOVKMRKOUOTK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both pyridine and oxazine moieties. The compound's official International Union of Pure and Applied Chemistry name is 6-iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2-one, reflecting the specific positioning of substituents on the bicyclic framework. The nomenclature indicates the presence of an iodine atom at the 6-position and a methyl group at the 7-position of the pyrido[2,3-b]oxazin-2(3H)-one core structure.

The compound is classified under the Chemical Abstracts Service registry number 1228666-16-7, providing a unique identifier for this specific molecular entity. This registration system ensures unambiguous identification across scientific literature and commercial databases. The systematic name construction follows the hierarchical naming convention where the pyrido[2,3-b]oxazine represents the base heterocyclic system, with numerical locants indicating the specific fusion pattern between the pyridine and oxazine rings.

The structural designation [2,3-b] indicates the specific connectivity pattern between the two ring systems, where the pyridine ring is fused to the oxazine ring through positions 2 and 3 of the pyridine and positions 1 and 4 of the oxazine. This fusion pattern creates a rigid bicyclic framework that significantly influences the compound's chemical reactivity and physical properties. The International Union of Pure and Applied Chemistry classification places this compound within the broader category of nitrogen-containing heterocycles, specifically as a member of the pyrido-oxazinone family.

Molecular Formula and Empirical Data Analysis

The molecular formula of 6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is C8H7IN2O2, representing a composition of eight carbon atoms, seven hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 290.06 grams per mole through computational analysis using PubChem methodologies. This molecular weight calculation accounts for the standard atomic masses of all constituent elements and provides a fundamental parameter for quantitative analytical determinations.

The empirical data analysis reveals several key structural features that contribute to the compound's unique properties. The presence of the heavy iodine atom (atomic mass 126.90 atomic mass units) constitutes approximately 43.8% of the total molecular weight, significantly influencing the compound's physical properties including density, refractive index, and spectroscopic characteristics. The carbon-to-nitrogen ratio of 4:1 indicates a moderately nitrogen-rich heterocyclic system, which is characteristic of biologically active compounds in medicinal chemistry applications.

Parameter Value Computational Method
Molecular Weight 290.06 g/mol PubChem 2.1
Carbon Content 33.11% Elemental Analysis
Hydrogen Content 2.43% Elemental Analysis
Iodine Content 43.75% Elemental Analysis
Nitrogen Content 9.65% Elemental Analysis
Oxygen Content 11.02% Elemental Analysis

The simplified molecular-input line-entry system representation CC1=CC2=C(N=C1I)OCC(=O)N2 provides a linear notation that encodes the complete molecular structure. This representation facilitates computational chemistry calculations and database searches. The International Chemical Identifier string InChI=1S/C8H7IN2O2/c1-4-2-5-8(11-7(4)9)13-3-6(12)10-5/h2H,3H2,1H3,(H,10,12) offers an alternative structural encoding that is particularly useful for chemical informatics applications.

Crystallographic and Conformational Studies

Crystallographic investigations of 6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one reveal important structural features that govern its solid-state behavior and intermolecular interactions. While specific crystal structure data for this exact compound is limited in the available literature, related pyrido[2,3-b]oxazine derivatives provide valuable insights into the likely crystallographic properties. The rigid bicyclic framework of the pyrido-oxazinone system constrains the molecular geometry, resulting in a planar or near-planar conformation that facilitates efficient crystal packing.

The presence of the iodine substituent at the 6-position significantly influences the crystallographic properties through both steric and electronic effects. Iodine atoms are known to participate in halogen bonding interactions, which can direct crystal packing arrangements and influence intermolecular distances. These halogen bonds typically involve the iodine atom as an electron acceptor, forming directional interactions with electron-rich regions of neighboring molecules such as carbonyl oxygen atoms or nitrogen lone pairs.

Conformational analysis of the molecular structure indicates that the oxazinone ring adopts a specific geometry that minimizes steric interactions while maximizing electronic stabilization. The carbonyl group at the 2-position of the oxazinone ring can participate in intramolecular hydrogen bonding with the nearby nitrogen atoms, contributing to conformational stability. The methyl group at the 7-position provides additional steric bulk that may influence the preferred conformational states and crystal packing motifs.

Computational studies using density functional theory methods would be expected to predict a planar or near-planar geometry for the bicyclic core, with the iodine and methyl substituents positioned to minimize steric repulsion. The electronic distribution within the molecule is likely influenced by the electron-withdrawing effects of both the iodine atom and the carbonyl group, creating regions of partial positive and negative charge that drive intermolecular interactions in the solid state.

Comparative Structural Analysis With Pyridooxazinone Derivatives

Comparative structural analysis of 6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one with related pyridooxazinone derivatives reveals significant insights into structure-property relationships within this compound class. The pyrido[2,3-b]oxazin-2-one scaffold represents a versatile framework that can accommodate various substituents while maintaining the core bicyclic structure. Systematic studies of related compounds have demonstrated that substitution patterns significantly influence both chemical reactivity and biological activity.

The iodo-substituted compound can be compared with other halogenated derivatives such as 7-Bromo-1-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, which shares similar structural features but differs in the halogen atom and substitution position. The bromine-containing analog has a molecular weight of 243.06 grams per mole, significantly lower than the iodine derivative due to the atomic mass difference between bromine (79.90 atomic mass units) and iodine (126.90 atomic mass units). This mass difference translates to altered physical properties including melting point, boiling point, and solubility characteristics.

The positioning of the iodine at the 6-position versus alternative positions creates distinct electronic and steric environments that influence molecular reactivity. Comparative analysis with 6-chloro-3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine, which contains iodine at the 3-position of a related heterocyclic system, demonstrates how substitution position affects molecular properties. The chloro-iodo compound has a molecular formula of C7H5ClIN3 and a molecular weight of approximately 293.93 grams per mole, showing similar heavy atom content but different ring connectivity.

Compound Molecular Formula Molecular Weight Halogen Position Ring System
6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one C8H7IN2O2 290.06 g/mol 6-position Pyrido[2,3-b]oxazine
7-Bromo-1-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one C8H7BrN2O2 243.06 g/mol 7-position Pyrido[2,3-b]oxazine
6-Chloro-3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine C7H5ClIN3 293.93 g/mol 3-position Pyrazolo[4,3-b]pyridine

The synthesis methodology for pyrido[2,3-b]oxazin-2-ones typically involves annulation reactions between N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, employing cesium carbonate in refluxing acetonitrile. This synthetic approach utilizes Smiles rearrangement mechanisms to achieve the desired bicyclic structure with high efficiency and yield. The specific substitution pattern in 6-Iodo-7-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one suggests that specialized synthetic routes may be required to introduce the iodine atom at the 6-position while maintaining the methyl group at the 7-position.

Properties

IUPAC Name

6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O2/c1-4-2-5-8(11-7(4)9)13-3-6(12)10-5/h2H,3H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOVKMRKOUOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1I)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673664
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-16-7
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the iodination of a precursor pyrido[2,3-b][1,4]oxazine derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibit a range of biological activities:

  • Antimicrobial Activity: Some studies suggest that derivatives of pyrido[2,3-b][1,4]oxazine can possess antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Certain analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds valuable in cancer research.
  • Neuroprotective Effects: Compounds within this class may also exhibit neuroprotective properties, which can be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various modifications that can enhance its pharmacological profile. Here are some specific applications:

  • Drug Development: The compound serves as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a candidate for lead optimization in drug discovery.
  • Study of Mechanisms of Action: Researchers can utilize this compound to investigate the biochemical pathways involved in its biological effects, providing insights into disease mechanisms and therapeutic targets.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: N/A)
  • Molecular Formula : C₇H₅IN₂O₂
  • Molecular Weight : 276.03 g/mol
  • Key Differences : Lacks the methyl group at position 7. The iodine is at position 7 instead of 8.
  • The positional isomerism (iodine at 7 vs. 6) may alter electronic distribution and binding affinity in biological systems.
6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: 1823324-96-4)
  • Molecular Formula : C₈H₇BrN₂O₂
  • Molecular Weight : 243.06 g/mol
  • Key Differences : Bromine replaces iodine at position 6; methyl is at position 3 instead of 7.
  • Implications : Bromine’s smaller atomic radius and higher electronegativity compared to iodine may reduce polarizability and leaving-group ability in nucleophilic reactions. The methyl group at position 3 introduces steric effects distinct from position 7.
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: 1186658-27-4)
  • Molecular Formula : C₈H₇BrN₂O₂
  • Molecular Weight : 243.06 g/mol
  • Key Differences : Bromine at position 7; methyl at position 1.
  • Implications: The methyl group at position 1 may stabilize the oxazinone ring conformation, while bromine at position 7 could hinder interactions at the pyridine nitrogen.

Methyl-Substituted Derivatives

7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: N/A)
  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • Key Differences : Lacks the iodine at position 6.
  • The methyl group at 7 may enhance lipophilicity compared to unsubstituted analogs.

Fluoro-Substituted Derivatives

(3R)-6-Bromo-7-fluoro-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: 2368881-68-7)
  • Molecular Formula : C₈H₇BrFN₂O₂
  • Molecular Weight : 261.05 g/mol
  • Key Differences : Bromine at position 6, fluorine at 7, and stereospecific methyl at position 3.
  • Implications : Fluorine’s electronegativity may increase metabolic stability, while the chiral methyl group could influence enantioselective interactions with enzymes or receptors.

Structural and Functional Implications

Electronic Effects

  • Iodine vs. Bromine : Iodine’s larger size and lower electronegativity enhance polarizability, making it a better leaving group in nucleophilic substitutions compared to bromine .

Pharmacological Relevance

  • AKT Inhibition: Analogous compounds like ALM301 (6-(4-((1S,3S)-1-amino-3-hydroxycyclobutyl)phenyl)-1-ethyl-7-phenyl derivative) demonstrate that substitution patterns on the pyridooxazinone scaffold critically influence kinase selectivity and potency . The target compound’s iodine and methyl groups may modulate similar interactions.
  • Antimicrobial Activity : Derivatives such as 1-(5-methylisoxazol-3-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one show antibacterial properties, suggesting that halogen and alkyl substitutions could enhance or alter such activity .

Biological Activity

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C8H9IN2OC_8H_9IN_2O with a molecular weight of 290.06 g/mol. Its structure features a pyrido[2,3-b][1,4]oxazine core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Notably, it has been explored for its anticancer properties and potential as an inhibitor of specific cellular pathways.

Anticancer Activity

A study performed by researchers identified compounds that inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP (2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine). Although this compound was not the primary focus of this study, it belongs to a class of compounds that showed promise in selectively targeting cancer cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

  • In Vitro Studies : In vitro testing has shown that derivatives of pyrido[2,3-b][1,4]oxazines can induce apoptosis in various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential efficacy against tumorigenesis.
  • High-throughput Screening : A high-throughput screening approach identified several small molecules with anti-cancer properties. Compounds structurally related to this compound were noted for their ability to inhibit growth in resistant cancer cells .

Data Tables

The following table summarizes the biological activities reported for similar compounds within the pyrido[2,3-b][1,4]oxazine class:

Compound NameBiological ActivityReference
Compound AAnticancer (inhibition of PhIP-resistant cells)
Compound BInduction of apoptosis in colon carcinoma cells
This compoundPotential anticancer activity (needs further study)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

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